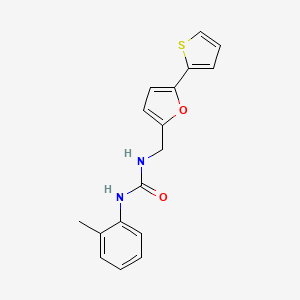

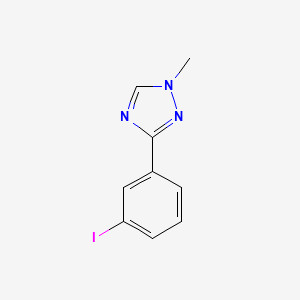

![molecular formula C8H10O2 B2755281 4-[(1R)-1-hydroxyethyl]phenol CAS No. 129830-97-3](/img/structure/B2755281.png)

4-[(1R)-1-hydroxyethyl]phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

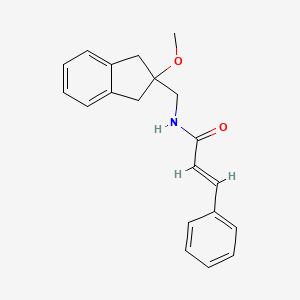

4-[(1R)-1-hydroxyethyl]phenol is an organic compound with the molecular formula C8H10O2 . It has a molecular weight of 138.17 . The compound is a white powder at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group attached to a hydroxyethyl group . The InChI code for the compound is 1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 .Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of phenols yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis

This compound is a white powder with a melting point of 135-136 degrees Celsius . Phenols are generally soluble in water due to the formation of intermolecular hydrogen bonds between water and phenol molecules .Applications De Recherche Scientifique

Phenolic Compounds A Foundation for Diverse Applications

Phenolic compounds, including structures similar to 4-[(1R)-1-hydroxyethyl]phenol, are crucial in various scientific applications due to their diverse bioactivities. These compounds, found extensively in plants, exhibit a range of biological activities due to their structural diversity. The literature provides insights into several key areas of research and application for these phenolic structures.

Bioactivities and Pharmacological Potentials

Phenolic compounds like this compound are known for their significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and analgesic properties. These activities are attributed to their ability to scavenge free radicals, thereby mitigating oxidative stress and inflammation, which are central to many chronic diseases and conditions. For instance, p-Coumaric acid and its conjugates, structurally related to this compound, have been extensively studied for their pharmacological effects, highlighting the importance of conjugation in enhancing biological activity despite challenges in absorption and bioavailability (Pei et al., 2016).

Cosmeceutical Applications

In the cosmeceutical sector, phenolic acids and their derivatives, including hydroxycinnamic acids, are exploited for their antioxidant, anti-collagenase, anti-inflammatory, and UV protective effects. These properties make them promising candidates for anti-aging, anti-inflammatory, and hyperpigmentation-correcting cosmeceutical ingredients. However, challenges such as poor stability and the need for improved delivery methods like microencapsulation are being addressed to enhance their efficacy in topical applications (Taofiq et al., 2017).

Environmental and Bioremediation Efforts

Phenolic compounds are also significant in environmental science, particularly in bioremediation. Their role in the detoxification and removal of pollutants from the environment underscores their ecological importance. Techniques focusing on the immobilization of phenol-degrading microorganisms highlight the potential of phenolic compounds in treating contaminated water and soil, demonstrating a crucial application in environmental protection and sustainability (Aisami et al., 2016).

Nutritional and Health Contributions

In nutrition and health, phenolic compounds derived from vegetables are identified for their antioxidant properties and potential health benefits, particularly against lifestyle diseases like obesity, diabetes, and cardiovascular diseases. Their stability during processing and significant role in dietary patterns emphasize the need for further exploration to harness their benefits in public health nutrition (Rashmi & Negi, 2020).

Safety and Hazards

Mécanisme D'action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-[(1R)-1-hydroxyethyl]phenol . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and activity. Furthermore, the compound’s action can be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state.

Propriétés

IUPAC Name |

4-[(1R)-1-hydroxyethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFBLQVGJNGLU-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

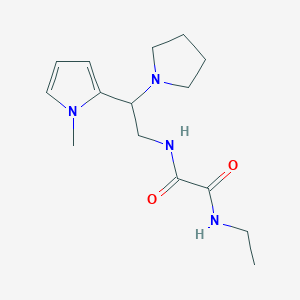

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2755198.png)

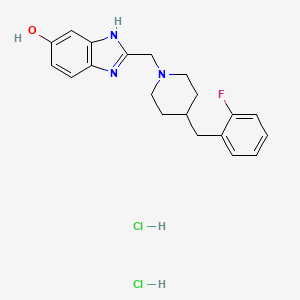

![N-(2,4-dimethylphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2755202.png)

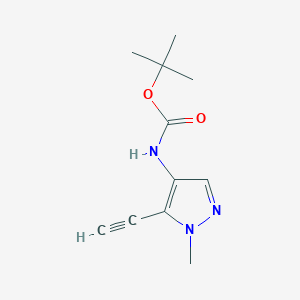

![2-[1-[[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2755205.png)

![3-Fluoro-5-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2755210.png)

![4-[2-(3-Fluorosulfonyloxy-2-methylphenoxy)ethyl]morpholine](/img/structure/B2755213.png)